molecular formula C17H12O4 B14304389 5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate CAS No. 113765-78-9

5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate

Katalognummer: B14304389
CAS-Nummer: 113765-78-9
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: IMMZPJIYLLBYQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound consists of a benzopyran core with a methyl group at the 5-position, an oxo group at the 2-position, and a benzoate ester at the 7-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate typically involves the condensation of 5-methyl-2-oxo-2H-1-benzopyran-7-ol with benzoic acid or its derivatives. One common method is the esterification reaction, where 5-methyl-2-oxo-2H-1-benzopyran-7-ol is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-2-oxo-2H-1-benzopyran-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

113765-78-9

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

(5-methyl-2-oxochromen-7-yl) benzoate

InChI

InChI=1S/C17H12O4/c1-11-9-13(10-15-14(11)7-8-16(18)21-15)20-17(19)12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

IMMZPJIYLLBYQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.